

# Application Notes and Protocols for the Synthesis of Pyridine-Containing Agrochemicals

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## Compound of Interest

Compound Name: 2,3,5-Trimethylpyridine

Cat. No.: B1346980

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These application notes provide a detailed overview of the synthesis and application of pyridine derivatives in the agrochemical industry. While the initial focus was on **2,3,5-trimethylpyridine** derivatives, the readily available and well-documented fungicide, Picoxystrobin, which features a substituted pyridine ring, is presented here as a representative example. This document outlines the synthetic pathways, experimental protocols, and biological activity of Picoxystrobin, offering valuable insights for the development of novel pyridine-based agrochemicals.

## Introduction to Pyridine Derivatives in Agrochemicals

The pyridine scaffold is a crucial heterocyclic motif in the development of a wide range of agrochemicals, including fungicides, herbicides, and insecticides.<sup>[1]</sup> Its unique chemical properties and versatility as a building block allow for extensive functionalization to optimize biological activity, selectivity, and environmental profile. **2,3,5-Trimethylpyridine**, also known as 2,3,5-collidine, is recognized as a valuable intermediate in the synthesis of various organic compounds, including those for agrochemical applications.<sup>[2]</sup>

## Case Study: Picoxystrobin - A Pyridine-Based Fungicide

Picoxystrobin is a broad-spectrum, systemic strobilurin fungicide.[3] It is highly effective against a variety of fungal pathogens in crops such as cereals, corn, and soybeans.[4] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex.[5][6]

## Synthesis of Picoxystrobin

The industrial synthesis of Picoxystrobin is a multi-step process. A common route involves the preparation of a key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenylacetate, followed by a condensation reaction to form the final product.[3]

Key Synthetic Intermediates:

- 3-Isochromanone
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- Trimethyl orthoformate
- Acetic anhydride

A new and efficient manufacturing technology for Picoxystrobin has been developed where intermediates can be used directly in the next step without purification.[7]

## Data Presentation

### Physicochemical Properties of Picoxystrobin

Property	Value
IUPAC Name	methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate
CAS Number	117428-22-5
Molecular Formula	C <sub>18</sub> H <sub>16</sub> F <sub>3</sub> NO <sub>4</sub>
Molecular Weight	367.3 g/mol
Physical State	Cream-colored solid
Melting Point	75 °C
Solubility in Water	3.1 mg/L (at 20 °C)
logP	3.6 (at 20 °C)

## Fungicidal Activity of Picoxystrobin against *Neopestalotiopsis clavispora*

Assay	EC <sub>50</sub> (µg/mL)
Mycelial Growth Inhibition	0.0062 - 0.0658
Spore Germination Inhibition	0.0014 - 0.0099

Data sourced from a study on the inhibitory effect of Picoxystrobin against *Neopestalotiopsis clavispora*, the cause of vine tea leaf blight.[\[8\]](#)

## In Planta Control Efficacy of Picoxystrobin on Vine Tea Leaves

Activity Type	Concentration (µg/mL)	Control Efficacy (%)
Protective	2	70.1
4	89.9	
Curative	2	59.6
4	79.7	

Data sourced from a study on the inhibitory effect of Picoxystrobin against *Neopestalotiopsis clavispora*.<sup>[8]</sup>

## Experimental Protocols

### Synthesis of 2,3,5-Trimethylpyridine (2,3,5-Collidine)

This protocol describes a laboratory-scale synthesis of **2,3,5-trimethylpyridine** from 3,5-lutidine.

Materials:

- 3,5-Lutidine (3,5-dimethylpyridine)
- Methyl lithium (5% solution in ether)
- Ether (anhydrous)
- Toluene (anhydrous)
- Semi-concentrated hydrochloric acid
- 3N Sodium hydroxide solution
- Sodium sulfate (anhydrous)
- Methanol/ice bath
- Argon gas supply

Procedure:[9]

- To 500 mL of a 5% solution of methyl lithium in ether, add 1200 mL of ether dropwise at room temperature under an argon atmosphere.
- Subsequently, add 35.6 g of 3,5-lutidine, followed by 400 mL of toluene.
- Distill off the ether completely.
- Stir the resulting solution at 100°C for 4 hours.
- Cool the reaction mixture with a methanol/ice bath and cautiously add ice portionwise until the evolution of heat ceases.
- Separate the toluene phase from the precipitated solid.
- Extract the toluene phase with 66 mL of semi-concentrated hydrochloric acid.
- Separate the aqueous phase and adjust the pH to approximately 10 with 3N sodium hydroxide solution while cooling.
- Extract the aqueous phase twice with 300 mL of ether.
- Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Distill the residue under vacuum (20 mm Hg) at 72°-74°C to obtain 2,3,5-collidine. The purity can be verified by gas chromatography.

## General Synthesis of Picoxystrobin

The following is a generalized protocol for the key steps in the synthesis of Picoxystrobin, based on patent literature.[3][10]

### Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate

- Bubble gaseous hydrogen chloride through a solution of 3-isochromanone in methanol at room temperature.[3]

- Stir the reaction for several hours until completion, monitored by a suitable chromatographic technique.
- Work up the reaction mixture to isolate the product.

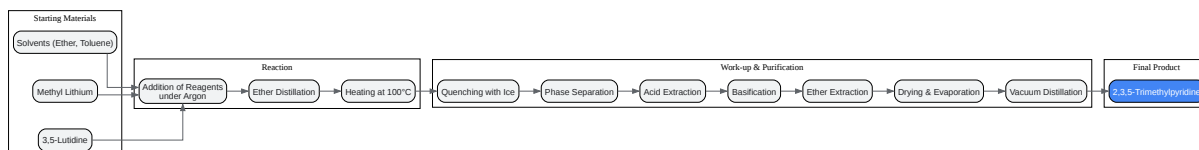
Step 2: Synthesis of 2-[2'-(6'-trifluoromethylpyridine-2-oxyl) methyl] phenyl methyl acetate

- Convert 6-trifluoromethyl-2-pyridone into its sodium salt.
- React the sodium salt with a quaternary ammonium salt in a polar solvent.
- Add methyl (2-chloromethylphenyl)acetate to the reaction mixture to yield the desired product.[\[10\]](#)

Step 3: Synthesis of Picoxystrobin

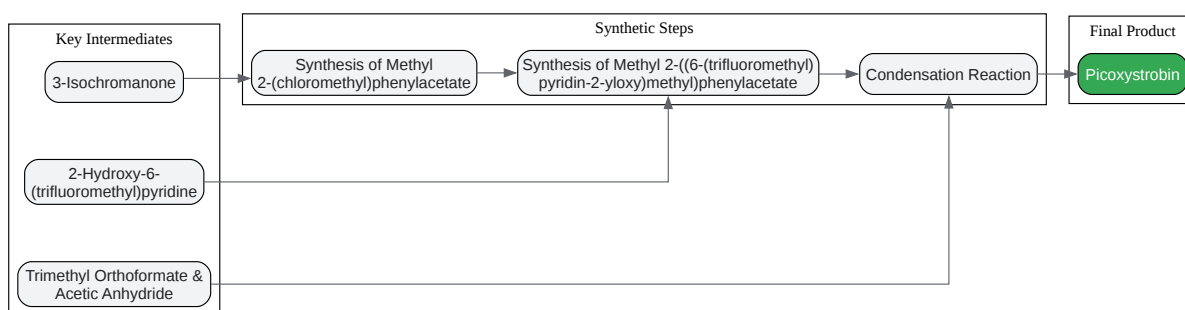
- The intermediate from Step 2 is reacted with trimethyl orthoformate and acetic anhydride to form the final methoxyacrylate moiety.[\[3\]](#)
- The reaction conditions are carefully controlled, often with mild heating and in the presence of a catalyst, to ensure high purity and yield.[\[9\]](#)

## Visualizations



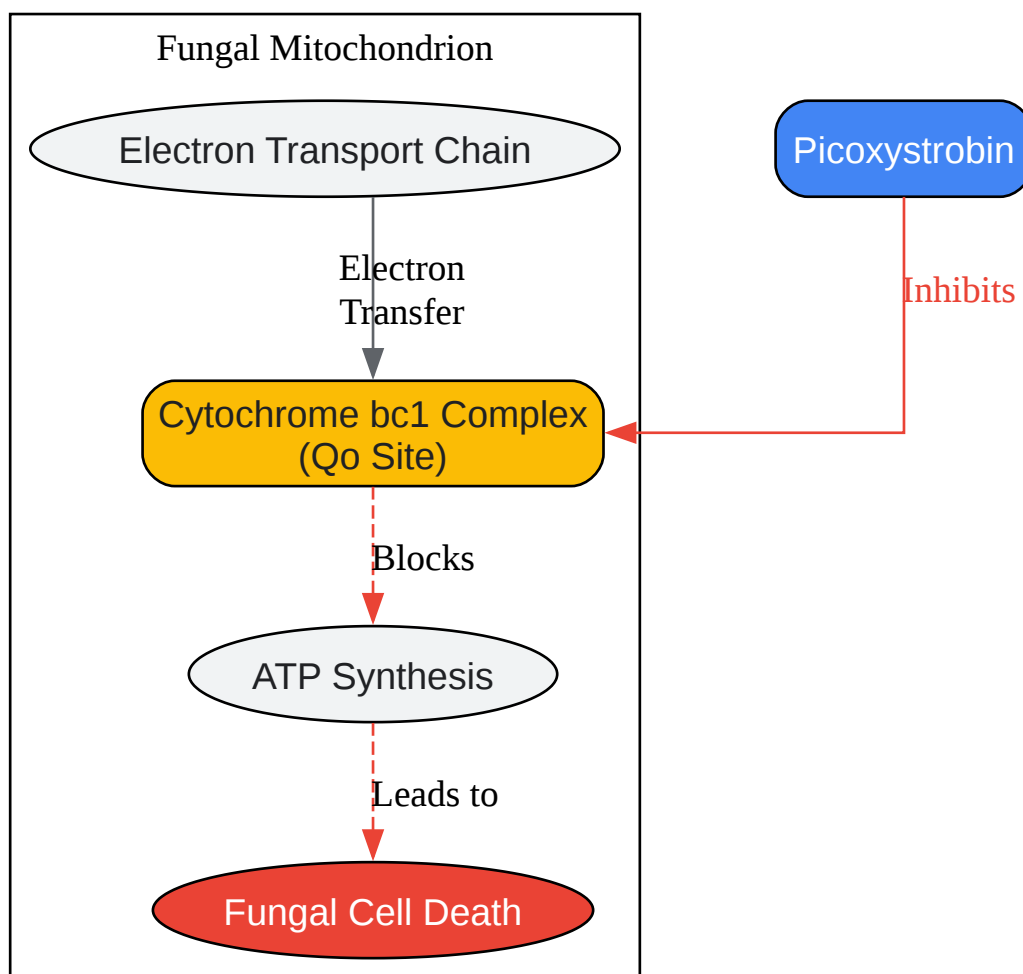
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Caption: Workflow for the synthesis of **2,3,5-Trimethylpyridine**.



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Caption: Simplified synthesis pathway for Picoxystrobin.



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Caption: Mode of action of Picoxystrobin.

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